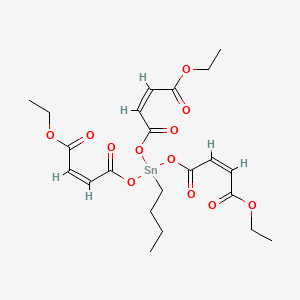
2,2'-Bipyridine, 4-heptadecyl-4'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- is a derivative of 2,2’-bipyridine, which is an organic compound with the formula C10H8N2 This compound is known for its ability to form complexes with various transition metals, making it a valuable ligand in coordination chemistry
Preparation Methods
The synthesis of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and appropriate alkylating agents.
Alkylation Reaction: The 4-position of 2,2’-bipyridine is alkylated using heptadecyl bromide in the presence of a base such as potassium carbonate.
Methylation: The 4’-position is then methylated using methyl iodide under basic conditions.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Complexation: It forms stable complexes with transition metals like ruthenium, platinum, and iron, which are used in various catalytic and luminescent applications.
Scientific Research Applications
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its hydrophobic properties and ability to form stable complexes.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its luminescent properties.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine ring coordinate with metal centers, forming stable five-membered chelate rings. This chelation enhances the stability and reactivity of the metal complexes, making them effective in various catalytic and biological processes. The hydrophobic heptadecyl group also plays a role in modulating the compound’s solubility and interaction with biological membranes.
Comparison with Similar Compounds
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- can be compared with other bipyridine derivatives:
2,2’-Bipyridine: The parent compound without any substituents, known for its versatility as a ligand.
4,4’-Bipyridine: Another isomer with nitrogen atoms in the 4,4’-positions, used in coordination chemistry and materials science.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4,4’-positions, enhancing its electron-donating properties.
4,4’-Diheptadecyl-2,2’-bipyridine: A similar compound with heptadecyl groups at the 4,4’-positions, known for its hydrophobic properties.
The uniqueness of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- lies in its combination of hydrophobic and chelating properties, making it suitable for specialized applications in both aqueous and non-aqueous environments.
Properties
CAS No. |
86137-05-5 |
|---|---|
Molecular Formula |
C28H44N2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-(4-heptadecylpyridin-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C28H44N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-22-30-28(24-26)27-23-25(2)19-21-29-27/h19-24H,3-18H2,1-2H3 |
InChI Key |
MEQOSSABIMNAFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


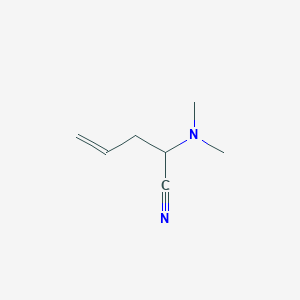
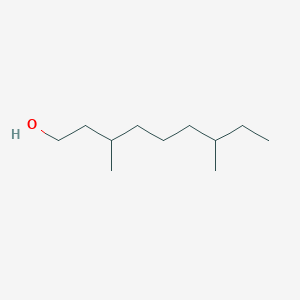


![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
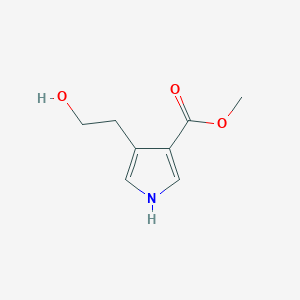

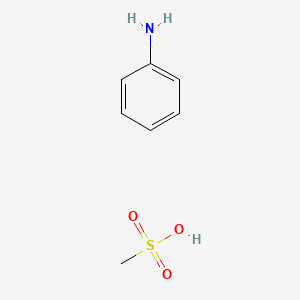

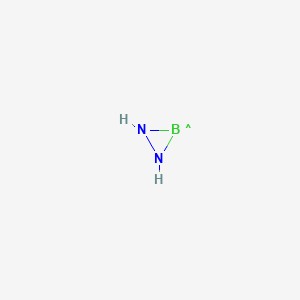

![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)

